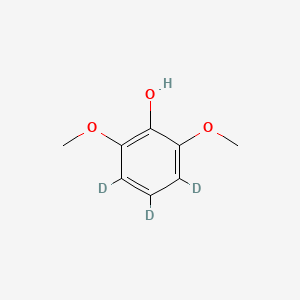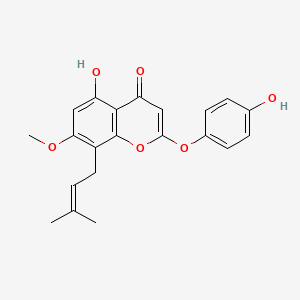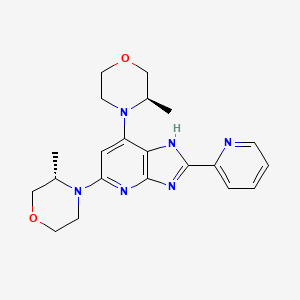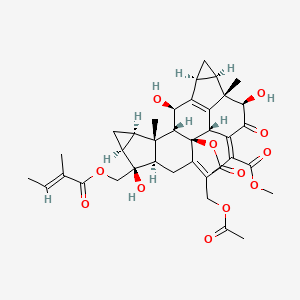
2,6-Dimethoxyphenol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxyphenol-d3 is a deuterium-labeled derivative of 2,6-Dimethoxyphenol, a phenolic compound extensively used in various biochemical assays. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is particularly useful in tracing and studying the compound’s behavior in different chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenol-d3 typically involves the deuteration of 2,6-Dimethoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxyphenol-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Laccases in the presence of oxygen.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxyphenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study laccase activity.
Biology: Employed in metabolic studies to trace the biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxyphenol-d3 primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation at the copper T1 site of the enzyme, leading to the formation of oxidized products. This process involves the transfer of electrons from the substrate to the enzyme, which is subsequently reduced from copper (II) to copper (I) . The oxidized products can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxyphenol-d3 can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: The non-deuterated form, which is commonly used in similar applications but lacks the isotopic labeling.
2,6-Dimethoxyphenol-d6: Another deuterated form with six deuterium atoms, offering different isotopic enrichment levels.
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems. This makes it particularly valuable in research applications where isotopic labeling is essential.
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
157.18 g/mol |
IUPAC-Name |
3,4,5-trideuterio-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D |
InChI-Schlüssel |
KLIDCXVFHGNTTM-QGZYMEECSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H] |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)



![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)




